

Erythrosine B spectral properties and absorbance wavelength

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Compound of Interest

Compound Name: Erythrosine B

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An In-depth Technical Guide to the Spectral Properties of Erythrosine B

Erythrosine B, also known as Acid Red 51 or FD&C Red No. 3, is a tetraiodinated xanthene dye widely utilized in various scientific and industrial applications. Its utility as a biological stain, food colorant, and photosensitizer is intrinsically linked to its distinct spectral characteristics. This guide provides a comprehensive overview of the absorbance and fluorescence properties of **Erythrosine B**, intended for researchers, scientists, and professionals in drug development.

Core Spectral Properties: Absorbance and Emission

Erythrosine B exhibits a strong absorption band in the visible region of the electromagnetic spectrum, which is responsible for its characteristic cherry-red color. This absorption is attributed to the π - π^* electronic transition within its extensive conjugated system. The precise wavelength of maximum absorbance (λ_{max}) is sensitive to the solvent environment. In aqueous solutions, the maximum absorption wavelength is approximately 524 nm.^[1] In ethanol, a slight red shift is observed, with the peak shifting to 535 nm.^[2]

Upon excitation with light of an appropriate wavelength, **Erythrosine B** can emit light at a longer wavelength, a phenomenon known as fluorescence. Its emission maximum is also solvent-dependent. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is relatively low, indicating that non-radiative decay pathways are significant.

Quantitative Spectral Data

The key spectral parameters for **Erythrosine B** in different environments are summarized in the table below for easy comparison.

Property	Value	Solvent/Conditions
Absorbance Maximum (λ_{max})	524 nm	Water[1]
524 - 527 nm	Water[3]	
527 nm	pH 7[4]	
528 nm	pH 4.0, Britton Robinson buffer[5]	
535 nm	Ethanol[2]	
540 nm	After cloud point extraction with Triton X-114, diluted in ethanol	
557 nm	pH 4.0, Britton Robinson buffer (ion-pair complex)[5]	
Molar Absorptivity (ϵ)	82,500 M ⁻¹ cm ⁻¹	Water (at 527-529 nm)[6][7]
107,000 M ⁻¹ cm ⁻¹	Ethanol (at 535 nm)[2]	
Emission Maximum (λ_{em})	550 nm	(Excitation at 528 nm)[5]
552 nm	(Excitation at 530 nm)[8]	
554 nm	(Excitation at 528 nm)[9]	
Fluorescence Quantum Yield (Φ_f)	0.08	Ethanol[2]
0.02	-[10]	

Experimental Protocols

Accurate determination of the spectral properties of **Erythrosine B** requires standardized experimental procedures. The following sections detail the methodologies for measuring its absorbance and fluorescence spectra.

Absorbance Spectrum Measurement

The absorbance spectrum is typically measured using a UV-Visible spectrophotometer.

1. Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for stable baseline measurements. Quartz cuvettes with a 1 cm path length are standard.

2. Sample Preparation:

- Stock Solution: Prepare a stock solution of **Erythrosine B** by accurately weighing the solid powder and dissolving it in the desired solvent (e.g., deionized water, ethanol, or a specific buffer like PBS, pH 7.2).^[11] **Erythrosine B** is soluble in water and ethanol.^[1]
- Working Solutions: Prepare a series of dilutions from the stock solution to a concentration range where absorbance falls within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

3. Measurement Procedure:

- Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
- Set the desired wavelength range for the scan (e.g., 350-600 nm).^[4]
- Fill a cuvette with the solvent being used (the "blank"). Place it in the reference beam path (or in the sample path for a baseline scan).
- Perform a baseline correction or "zero" the instrument with the blank solvent.
- Replace the blank cuvette with a cuvette containing the **Erythrosine B** sample.
- Run the spectral scan to obtain the absorbance spectrum.
- The wavelength of maximum absorbance (λ_{max}) is identified as the peak of the spectrum.

The following diagram illustrates the general workflow for this process.

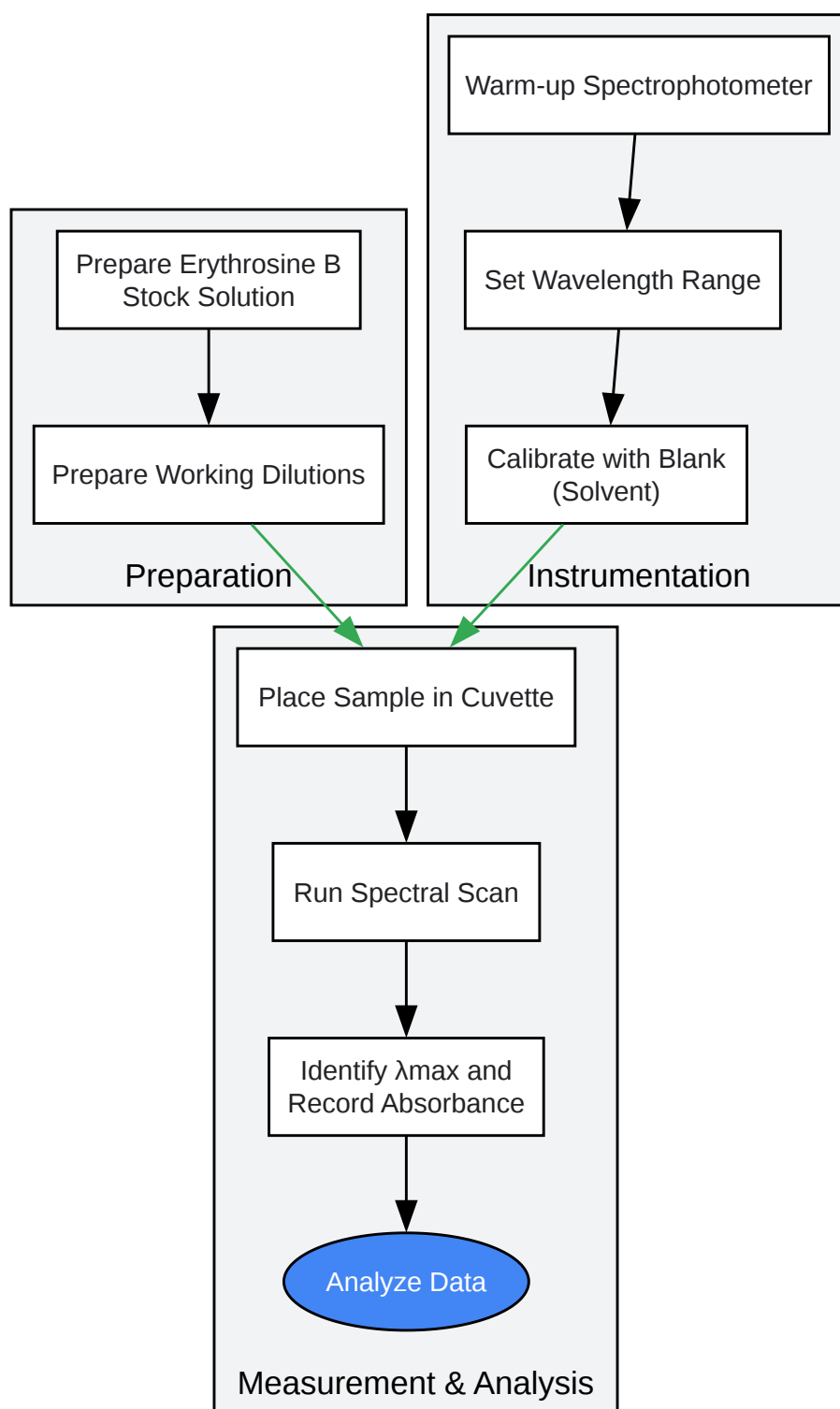


Diagram 1: Experimental Workflow for Absorbance Measurement

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Caption: Workflow for determining the absorbance spectrum of **Erythrosine B**.

Fluorescence Spectrum Measurement

Fluorescence measurements are performed using a spectrofluorometer.

1. Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube) is required.

2. Sample Preparation:

- Prepare stock and working solutions as described for absorbance measurements.
- Sample concentrations for fluorescence are typically lower than for absorbance to avoid inner filter effects, where emitted light is reabsorbed by other dye molecules.

3. Measurement Procedure:

- Turn on the instrument and allow the lamp to stabilize.
- Fill a four-sided clear quartz cuvette with the blank solvent to measure any background signal.
- Replace the blank with the **Erythrosine B** sample.
- Set the excitation wavelength to the absorbance maximum (λ_{max}) determined previously (e.g., 528 nm).^[5]
- Scan a range of emission wavelengths, starting from just above the excitation wavelength to a longer wavelength (e.g., 540 nm to 700 nm).
- The resulting spectrum will show the fluorescence emission peak (λ_{em}).

Factors Influencing Spectral Properties

The electronic structure of **Erythrosine B**, and thus its spectral properties, can be influenced by its local environment.

- **Solvent Polarity:** As observed, the polarity of the solvent can cause shifts in the absorbance and emission maxima. A study using acetone and ethanol showed that an increase in solvent polarity led to an increase in both absorption and fluorescence intensity.[12]
- **pH:** The fluorescence of **Erythrosine B** is pH-dependent. It is reported to be colorless at pH 4.0, transitioning to a fluorescent yellow-green at pH 4.5.[1] The state of ionization of the hydroxyl groups on the xanthene ring affects the electronic distribution and, consequently, the spectral properties.
- **Binding and Aggregation:** Interaction with other molecules, such as proteins or surfactants, can lead to quenching (a decrease) of **Erythrosine B**'s native fluorescence.[5][8] This property is often exploited in developing fluorescent probes and assays.

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References

- 1. cameo.mfa.org [cameo.mfa.org]
- 2. PhotochemCAD | Erythrosine B [photochemcad.com]
- 3. 16423-68-0 CAS | ERYTHROSINE B | Biological Stains and Dyes | Article No. 03700 [lobachemie.com]
- 4. sci-int.com [sci-int.com]
- 5. Novel approaches of erythrosine B as a food dye-derived spectroscopic probe for assessing trospium chloride in raw material and dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. krinslifescienceslab.ca [krinslifescienceslab.ca]
- 7. Solved The food dye Erythrosin B (FD&C red #3) has a molar | Chegg.com [chegg.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
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